3-allyl-N-(2-(benzylthio)ethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
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Synthesis Analysis
This would detail the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its molecular formula, the types of bonds present, and its 3D structure.Chemical Reactions Analysis
This would cover the chemical reactions the compound undergoes, including its reactivity and the products formed.Physical And Chemical Properties Analysis
This would include properties like melting point, boiling point, solubility, and stability.Scientific Research Applications
Synthesis and Reactions
- Intramolecular Diels–Alder Reaction : The compound, related to 2-pyrone-6-carboxamides, is involved in intramolecular Diels–Alder reactions leading to the formation of fused 1,3-cyclohexadiene systems, valuable as synthetic intermediates for polycyclic compounds and benzo-fused heterocycles (Noguchi et al., 1986).
- Synthesis of Substituted Quinazolines : The compound is synthesized as a part of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides, which are produced through specific reactions involving methyl anthranilate and other reactants (Chau et al., 1982).
Applications in Antimicrobial Research
- Potential Antimicrobial Agents : Compounds related to this chemical structure have been studied for their antimicrobial properties, showing effectiveness against various bacterial and fungal strains (Desai et al., 2007).
Chemical Transformations and Characterization
- Hydrolytic Opening of Quinazoline Ring : Studies show that derivatives of the compound undergo hydrolytic reactions in different mediums, leading to the formation of new chemical structures (Shemchuk et al., 2010).
Synthesis of Novel Heterocyclic Compounds
- Quinazoline Antifolate Thymidylate Synthase Inhibitors : This compound is part of a group of quinazoline antifolates used as thymidylate synthase inhibitors, showing potential as antitumor agents (Marsham et al., 1989).
- Synthesis of Heterocyclic Substituents : The compound is involved in the synthesis of various heterocyclic compounds, which have shown significant biological activities (Abdallah et al., 2009).
Bioactive Molecule Synthesis
- Synthesis of Bioactive Molecules : This compound is part of the synthesis process for bioactive molecules, particularly for antimicrobial and pharmacological applications (Patel et al., 2009).
Asymmetric Synthesis
- Asymmetric Synthesis of Acid Derivatives : The compound is used in the synthesis of alkyl-2-phenyl-oxazol-4-ones, which are important for asymmetric synthesis of alpha-hydroxycarboxylic acid derivatives (Trost et al., 2004).
Safety And Hazards
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Future Directions
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Please consult a chemistry professional or database for specific information on your compound. If you have any other questions or need further clarification, feel free to ask!
properties
IUPAC Name |
N-(2-benzylsulfanylethyl)-2,4-dioxo-3-prop-2-enyl-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-2-11-24-20(26)17-9-8-16(13-18(17)23-21(24)27)19(25)22-10-12-28-14-15-6-4-3-5-7-15/h2-9,13H,1,10-12,14H2,(H,22,25)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEGVWRBZTWYRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCSCC3=CC=CC=C3)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-allyl-N-(2-(benzylthio)ethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
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